molecular formula C10H12F3N3O4 B12811798 Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- CAS No. 87190-85-0

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro-

Cat. No.: B12811798
CAS No.: 87190-85-0
M. Wt: 295.22 g/mol
InChI Key: XMGRPHZCXLUGMR-RRKCRQDMSA-N
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Description

The compound “3’-NH23-5-CF3-ddU” is a synthetic nucleoside analog It is characterized by the presence of a trifluoromethyl group at the 5-position and an amino group at the 3’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3’-NH23-5-CF3-ddU” typically involves multiple steps:

Industrial Production Methods

Industrial production of “3’-NH23-5-CF3-ddU” would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols are commonly used.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with fewer fluorine atoms.

    Substitution: Substituted products with different nucleophiles attached to the amino group.

Scientific Research Applications

Chemistry

“3’-NH23-5-CF3-ddU” is used as a building block in the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .

Medicine

The compound is being investigated for its potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a promising candidate for drug development .

Industry

In the industrial sector, “3’-NH23-5-CF3-ddU” can be used in the development of diagnostic tools and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of “3’-NH23-5-CF3-ddU” involves its incorporation into nucleic acids. Once incorporated, it disrupts the normal synthesis of DNA or RNA, leading to chain termination. This is particularly effective against rapidly dividing cells, such as cancer cells and viruses .

Comparison with Similar Compounds

Similar Compounds

    3’-NH23-5-CF3-ddC: Similar structure but with a cytosine base instead of uracil.

    3’-NH23-5-CF3-ddA: Similar structure but with an adenine base.

    3’-NH23-5-CF3-ddG: Similar structure but with a guanine base.

Uniqueness

“3’-NH23-5-CF3-ddU” is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the amino group increases its reactivity in nucleophilic substitution reactions .

Biological Activity

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is a modified nucleoside analog that has garnered attention in medicinal chemistry due to its unique structural modifications and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- is characterized by the presence of three fluorine atoms at the 3' position of the deoxyribose sugar. This trifluoromethyl modification enhances its stability and alters its interaction with biological systems compared to natural thymidine. Its chemical formula is C₁₃H₁₄F₃N₃O₅.

The biological activity of this compound primarily stems from its role as a nucleoside analog. It has been shown to interfere with DNA synthesis and replication processes, making it a candidate for antitumor therapies. The trifluoromethyl group may enhance its affinity for thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism, potentially leading to increased cytotoxicity against cancer cells.

Antitumor Properties

Thymidine analogs have been studied for their antitumor properties. Research indicates that compounds similar to Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can exhibit varying degrees of activity against different cancer cell lines. For instance:

  • In vitro studies have shown that certain derivatives can inhibit the proliferation of murine sarcoma 180 cells with effective doses (ED50) as low as 5 micromolar .
  • The compound's structural modifications significantly impact its biological efficacy against various cancer types.

Interaction with Enzymes

Thymidine phosphorylase plays a crucial role in nucleotide metabolism and is overexpressed in several tumors, contributing to angiogenesis and metastasis. Studies have indicated that Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- can act as a non-competitive inhibitor of TP. Kinetic studies have shown significant inhibition with IC50 values comparable to known inhibitors .

Comparative Analysis of Related Compounds

A comparative analysis highlights how structural variations among thymidine analogs influence their biological activities:

Compound NameStructure FeaturesUnique Properties
ThymidineNatural nucleosideEssential for DNA synthesis
TrifluorothymidineContains trifluoromethyl groupExhibits antitumor activity
Thymidine, 2',3'-didehydro-alpha,alpha,alpha-trifluoroDidehydro modificationAltered metabolic stability
3'-Amino-3'-deoxy-thymidineAmino group at 3' positionEnhanced interaction with polymerases
5-Fluoro-deoxyuridineFluorine at the 5-positionUsed as a chemotherapeutic agent

The unique trifluoromethyl modification in Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- distinguishes it from these compounds by potentially enhancing both its stability and biological activity while providing a novel mechanism for interaction with metabolic enzymes.

Case Studies and Research Findings

  • Cytotoxicity Studies : In vitro studies demonstrated that Thymidine analogs could be effective in inhibiting the growth of various cancer cell lines. For example:
    • ED50 values for some analogs were reported at concentrations as low as 1 micromolar against murine L1210 cells .
  • Molecular Docking Studies : Molecular docking studies have suggested that Thymidine, 3'-amino-3'-deoxy-alpha,alpha,alpha-trifluoro- binds effectively to the active site of thymidine phosphorylase, providing insights into its mechanism of action as an inhibitor .

Properties

CAS No.

87190-85-0

Molecular Formula

C10H12F3N3O4

Molecular Weight

295.22 g/mol

IUPAC Name

1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C10H12F3N3O4/c11-10(12,13)4-2-16(9(19)15-8(4)18)7-1-5(14)6(3-17)20-7/h2,5-7,17H,1,3,14H2,(H,15,18,19)/t5-,6+,7+/m0/s1

InChI Key

XMGRPHZCXLUGMR-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)N

Origin of Product

United States

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